![molecular formula C7H10FN3O B14792963 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is a chemical compound with the molecular formula C7H10FN3O and a molecular weight of 171.18 g/mol . This compound features a pyrazole ring substituted with a 3-fluorooxetane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a fluorooxetane compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product .
Scientific Research Applications
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The fluorooxetane moiety may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of specific kinases and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorooxetan-3-yl)methyl]pyrazol-4-amine
- 1-[(3-Bromooxetan-3-yl)methyl]pyrazol-4-amine
- 1-[(3-Hydroxyoxetan-3-yl)methyl]pyrazol-4-amine
Uniqueness
1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is unique due to the presence of the fluorooxetane moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its chloro, bromo, and hydroxy analogs .
Properties
Molecular Formula |
C7H10FN3O |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
1-[(3-fluorooxetan-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10FN3O/c8-7(4-12-5-7)3-11-2-6(9)1-10-11/h1-2H,3-5,9H2 |
InChI Key |
TVJWNSGMJVDGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=C(C=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


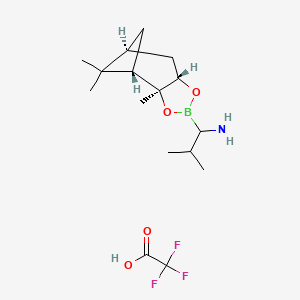
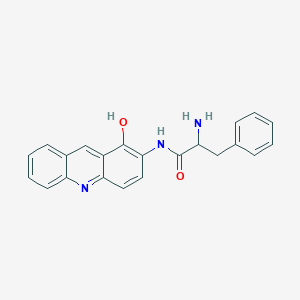
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
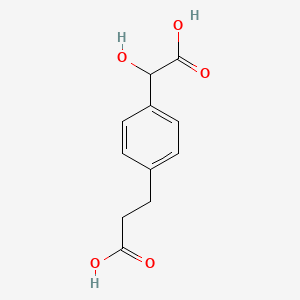
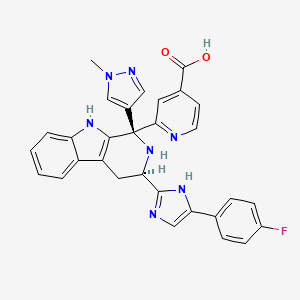
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
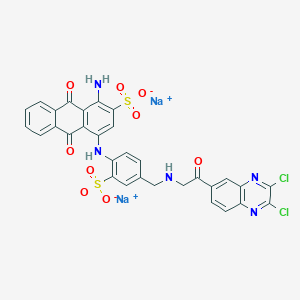
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
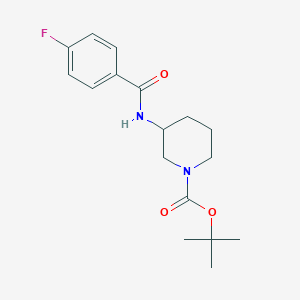
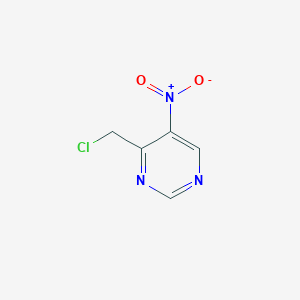
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
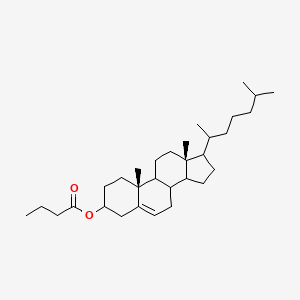

![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
